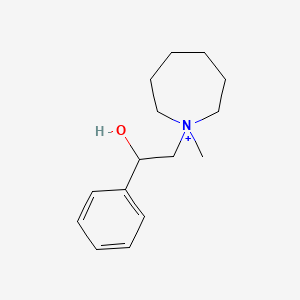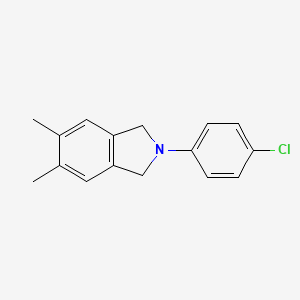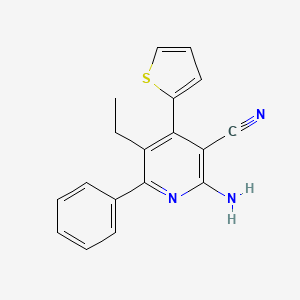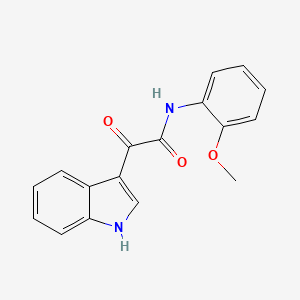
1-(2-Hydroxy-2-phenylethyl)-1-methylazepanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-phenylethyl)-1-methylazepan-1-ium is a chemical compound with the molecular formula C15H24NO. It is characterized by a seven-membered azepane ring substituted with a hydroxy-phenylethyl group and a methyl group.
Preparation Methods
The synthesis of 1-(2-hydroxy-2-phenylethyl)-1-methylazepan-1-ium involves several steps. One common method includes the reaction of a silylated derivative of the desired amine with an appropriately substituted styrene oxide, followed by hydrolysis of the silylated intermediate . Another method involves the reduction of ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylethylamine hydrochloride using hydrazine hydrate under the catalysis of ferric trichloride hexahydrate and activated carbon . These methods are designed to ensure high purity and yield, making them suitable for industrial production.
Chemical Reactions Analysis
1-(2-Hydroxy-2-phenylethyl)-1-methylazepan-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Hydroxy-2-phenylethyl)-1-methylazepan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-1-methylazepan-1-ium involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-1-methylazepan-1-ium can be compared with other similar compounds, such as:
1-(2-Hydroxy-2-phenylethyl)-1-methylpyrrolidinium: This compound has a similar structure but with a five-membered pyrrolidine ring instead of a seven-membered azepane ring.
N(12)-(2-Hydroxy-2-phenylethyl)cytisine: This compound features a cytisine core with a hydroxy-phenylethyl group, differing in its core structure and biological activity.
The uniqueness of 1-(2-hydroxy-2-phenylethyl)-1-methylazepan-1-ium lies in its specific ring structure and the presence of both hydroxy and phenylethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24NO+ |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(1-methylazepan-1-ium-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C15H24NO/c1-16(11-7-2-3-8-12-16)13-15(17)14-9-5-4-6-10-14/h4-6,9-10,15,17H,2-3,7-8,11-13H2,1H3/q+1 |
InChI Key |
XVHCXMDEIPVAEH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCCC1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11586604.png)
![(2E)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11586612.png)
![2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11586631.png)
![1-butyl-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine](/img/structure/B11586634.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11586654.png)
![(5Z)-5-(3-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586659.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11586660.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586670.png)

![methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11586686.png)
![Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11586689.png)
![N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B11586690.png)

